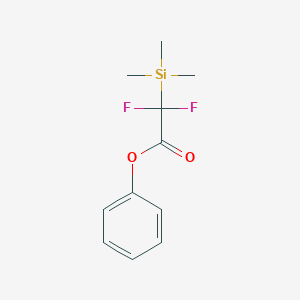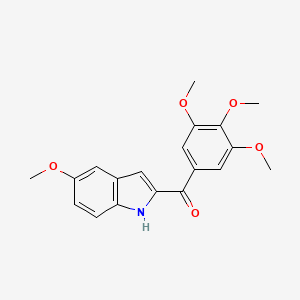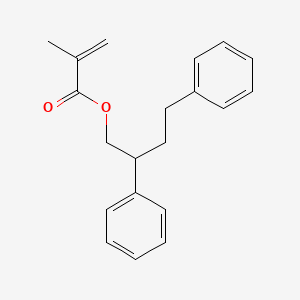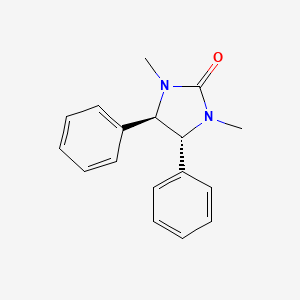![molecular formula C10H11NO2 B14253344 3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one CAS No. 223393-88-2](/img/structure/B14253344.png)
3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one is an organic compound that features a pyridine ring substituted with a hydroxy group and a butenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one typically involves the reaction of 3-hydroxypyridine with an appropriate butenone precursor. One common method involves the use of 3-hydroxypyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid. The reaction proceeds through addition, oximization, and esterification reactions under moderate conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The butenone moiety can be reduced to form a saturated ketone.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: The major product is a pyridine derivative with a carbonyl group.
Reduction: The major product is a saturated ketone derivative.
Substitution: The major products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the butenone moiety can participate in various chemical reactions. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Hydroxymethyl)pyridine: This compound has a similar pyridine ring with a hydroxy group but lacks the butenone moiety.
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: This compound features a similar pyridine ring but with different substituents on the butanone moiety.
Uniqueness
3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one is unique due to the presence of both the hydroxy group and the butenone moiety, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.
Propriétés
Numéro CAS |
223393-88-2 |
|---|---|
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
3-[hydroxy(pyridin-3-yl)methyl]but-3-en-2-one |
InChI |
InChI=1S/C10H11NO2/c1-7(8(2)12)10(13)9-4-3-5-11-6-9/h3-6,10,13H,1H2,2H3 |
Clé InChI |
VMDABOUGJSJMMP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=C)C(C1=CN=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide](/img/structure/B14253263.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, phenylmethyl ester](/img/structure/B14253271.png)
![4-Chloro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14253276.png)
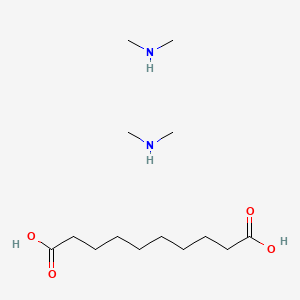
![Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]-](/img/structure/B14253286.png)
